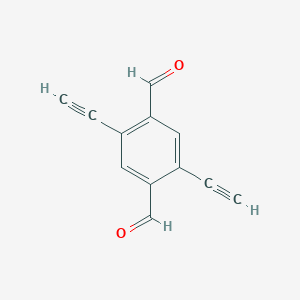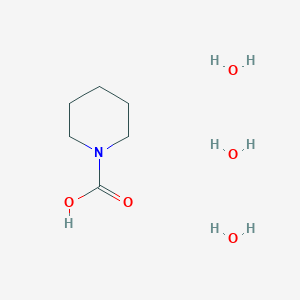
piperidine-1-carboxylic acid;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine-1-carboxylic acid;trihydrate is a derivative of piperidine, a six-membered heterocyclic amine with the molecular formula C5H11NO3. This compound is known for its unique structure, which includes a carboxylic acid group attached to the piperidine ring and three molecules of water of crystallization. Piperidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperidine-1-carboxylic acid;trihydrate can be synthesized through several methods. One common approach involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide. This process converts pyridine to piperidine, which can then be further functionalized to introduce the carboxylic acid group .
Another method involves the cyclization of amino alcohols using reagents like thionyl chloride (SOCl2) to form the piperidine ring, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
In an industrial setting, this compound is typically produced through the hydrogenation of pyridine, followed by functionalization to introduce the carboxylic acid group. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine-1-carboxylic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidine-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives with different functional groups, such as alcohols, amines, and halides .
Wissenschaftliche Forschungsanwendungen
Piperidine-1-carboxylic acid;trihydrate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of piperidine-1-carboxylic acid;trihydrate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Piperidine-1-carboxylic acid;trihydrate is unique compared to other similar compounds due to its specific structure and hydration state. Similar compounds include:
Piperidine: A basic six-membered heterocyclic amine without the carboxylic acid group.
Piperidine-4-carboxylic acid: A derivative with the carboxylic acid group at the 4-position instead of the 1-position.
Piperidine-1-carboxamide: A derivative with an amide group instead of a carboxylic acid group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C6H17NO5 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
piperidine-1-carboxylic acid;trihydrate |
InChI |
InChI=1S/C6H11NO2.3H2O/c8-6(9)7-4-2-1-3-5-7;;;/h1-5H2,(H,8,9);3*1H2 |
InChI-Schlüssel |
DYZYUTDRLZPTFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


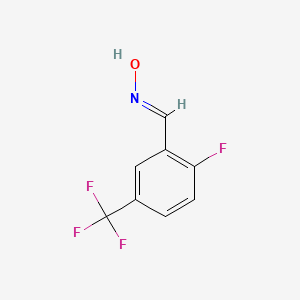

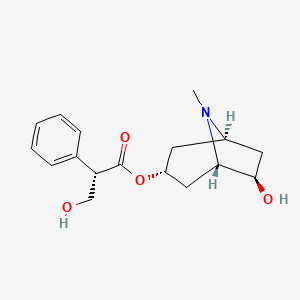


![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
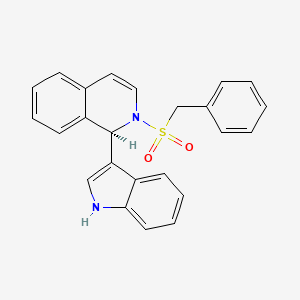

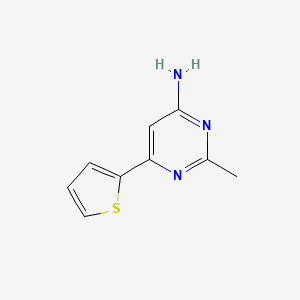

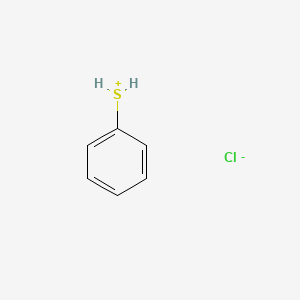
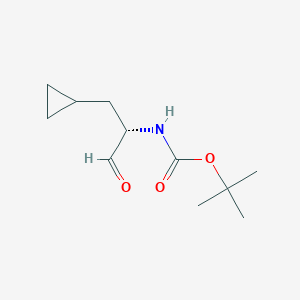
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
